

1,1,3-Tribromoacetone chemical properties and structure

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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

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An In-depth Technical Guide to **1,1,3-Tribromoacetone**: Chemical Properties and Structure

Introduction

1,1,3-Tribromoacetone (CAS No. 3475-39-6) is a halogenated ketone that serves as a significant intermediate in various organic syntheses.[1] Its chemical behavior is characterized by the presence of a carbonyl group and three bromine atoms, which impart a high degree of reactivity to the molecule.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

1,1,3-Tribromoacetone possesses an acetone backbone with three bromine atoms substituted at the first and third carbon positions.[2] This asymmetric substitution influences its chemical and physical properties.

Caption: 2D Chemical Structure of **1,1,3-Tribromoacetone**.

Identifier	Value
IUPAC Name	1,1,3-tribromopropan-2-one[3]
Molecular Formula	C ₃ H ₃ Br ₃ O[2]
Molecular Weight	294.77 g/mol [1]
CAS Number	3475-39-6[2]
SMILES	C(Br)(Br)C(=O)CBr[2]
InChI	InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2[2]
InChI Key	FNYYCCOFOQIUTIM-UHFFFAOYSA-N[1][3]

Physicochemical Properties

1,1,3-Tribromoacetone is a white or light yellow solid at room temperature.[2][4] Its key physical and chemical properties are summarized below.

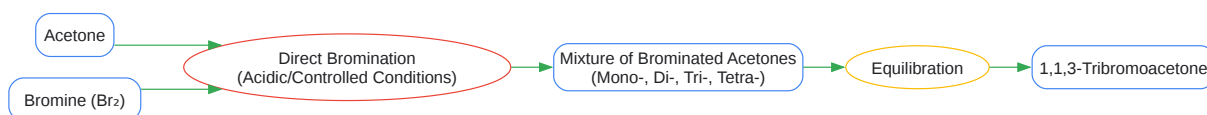
Property	Value
Physical State	White or light yellow solid[2][5]
Melting Point	28-29 °C[2][5][6][7]
Boiling Point	114-116 °C (at 14 Torr)[2][6][7]
Density	2.561 ± 0.06 g/cm ³ (Predicted)[2][3][6]
Flash Point	115.1 °C[2][5][6]
Vapor Pressure	0.00875 mmHg at 25°C[2][6]
Refractive Index	1.595[2][5][6]
Solubility	DMSO: 100 mg/mL (with ultrasonic assistance) [2][7]
Storage Temperature	-20°C[2][4][7]

Experimental Protocols: Synthesis

The primary methods for synthesizing **1,1,3-tribromoacetone** involve the bromination of acetone.[2] Careful control of reaction conditions is crucial to avoid the formation of undesired byproducts like tetrabromoacetone.[1]

Method 1: Direct Bromination of Acetone

A common approach is the direct reaction of acetone with bromine under controlled or acidic conditions.[1] The reaction proceeds through an enol or enolate intermediate of acetone, which then reacts with bromine.[1]



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Caption: Workflow for the direct bromination of acetone.

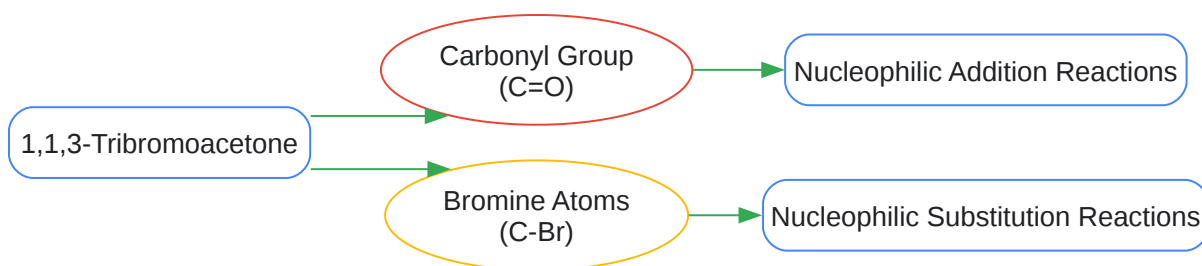
Method 2: Bromination of 1,3-Dibromoacetone

A more specific method involves the bromination of 1,3-dibromoacetone.

Protocol: A solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid is added dropwise to a solution containing 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid. The reaction is maintained at a temperature of 80-90°C over one hour without additional heating. After the reaction is complete, the acetic acid is removed. Vacuum distillation of the residue yields **1,1,3-tribromoacetone** (boiling point 114-116°C at 14 mmHg) and 1,1,1,3-tetrabromoacetone as a byproduct.

Chemical Reactivity and Applications

The reactivity of **1,1,3-tribromoacetone** is governed by its two primary functional groups: the carbonyl group and the three bromine atoms.^[2] This dual reactivity makes it a versatile reagent in organic synthesis.^[2]



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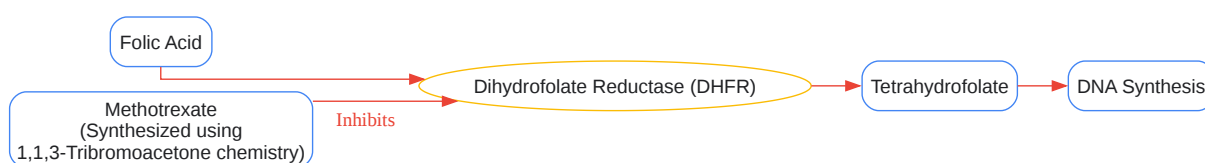
Caption: Key reactive sites of **1,1,3-Tribromoacetone**.

Key Reactions:

- Nucleophilic Substitution: The bromine atoms are good leaving groups, facilitating substitution reactions with various nucleophiles such as hydroxides and amines.[\[1\]](#)[\[2\]](#)
- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition, a characteristic reaction of ketones.[\[2\]](#)
- Reduction: The compound can be reduced to form less brominated acetone derivatives.[\[1\]](#)

Applications:

- Synthetic Building Block: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.[\[2\]](#)
- Pharmaceutical Industry: Notably, it is an impurity in the production of Methotrexate, an antimetabolite used in cancer and autoimmune disease therapies.[\[2\]](#)[\[6\]](#)[\[8\]](#) Methotrexate functions by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.[\[2\]](#)[\[8\]](#)



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Caption: Inhibition of the folic acid pathway by Methotrexate.

Safety and Handling

1,1,3-Tribromoacetone is considered a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It may cause irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed or inhaled.[4] At high temperatures, it can emit toxic fumes.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[9]
- Storage: Store in a well-ventilated place, refrigerated at -20°C.[2][4][9] Keep the container tightly closed.[9]
- Incompatible Materials: Avoid contact with water, oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][10]

Conclusion

1,1,3-Tribromoacetone is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

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